molecular formula C20H30N2O5 B1595290 4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid CAS No. 38972-95-1

4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid

Cat. No.: B1595290
CAS No.: 38972-95-1
M. Wt: 378.5 g/mol
InChI Key: BSRAGXJNZJMFMY-UHFFFAOYSA-N
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Description

4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid is a synthetic amino acid derivative characterized by a branched aliphatic chain, a phenylmethoxycarbonyl (Cbz) protecting group, and a carboxamide linkage. Its structure includes:

  • Core amino acid backbone: Derived from leucine or isoleucine, with methyl substituents at positions 3 and 2.
  • Cbz group: Provides stability and modulates pharmacokinetic properties.

This compound and its analogs have been investigated for antiviral activity, particularly against SARS-CoV-2 main protease (Mpro), due to their structural similarity to known inhibitors like K36 and UNII-O9H5KY11SV .

Properties

IUPAC Name

4-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-5-14(4)17(18(23)21-16(19(24)25)11-13(2)3)22-20(26)27-12-15-9-7-6-8-10-15/h6-10,13-14,16-17H,5,11-12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRAGXJNZJMFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318674
Record name Z-Ile-Leu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38972-95-1
Record name NSC333751
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-Ile-Leu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by multiple functional groups, including amine, carboxylic acid, and carbonyl functionalities. Its molecular formula is C₁₃H₁₈N₂O₄, which contributes to its diverse biological activities.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antibacterial Activity : Studies have shown that derivatives of this compound possess antibacterial properties against multidrug-resistant strains. For instance, compounds synthesized from similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antiviral and Antidiabetic Effects : Some derivatives have also shown promise in antiviral and antidiabetic applications, highlighting the versatility of this compound class in therapeutic settings .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Intermediates : Initial intermediates are synthesized using substituted aniline through various reactions.
  • Knoevenagel Condensation : This step is crucial for constructing the final product by combining the intermediates with specific acylating agents .

Case Studies

Several studies have focused on the biological evaluation of compounds related to this compound:

  • Antibacterial Evaluation : In vitro studies assessed the antibacterial activity against clinical isolates of S. aureus and E. coli. The results indicated that certain derivatives exhibited potent activity with MIC values as low as 2 µg/mL .
  • Cytotoxicity Testing : Cytotoxicity assays were performed to evaluate the safety profile of these compounds, ensuring that therapeutic doses do not induce significant toxicity in human cells .

Comparative Analysis

The following table summarizes the biological activities and properties of selected compounds related to this compound:

Compound NameMolecular FormulaBiological ActivityMIC (µg/mL)
This compoundC₁₃H₁₈N₂O₄Antibacterial2–4
3-Methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acidC₁₃H₁₈N₂O₄Antibacterial2
Rhodanine derivativesVariesAntiviral, AntidiabeticVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Functional Group Variations :

  • The target compound lacks sulfonamide or sulfonic acid groups present in analogs like 3e and K36 , which may reduce hydrophilicity but improve membrane permeability .
  • The benzyl ester derivative (from ) introduces an ester group, enhancing lipophilicity for cellular uptake .

Synthetic Efficiency :

  • Compounds like 9d achieve near-quantitative yields (>99%), suggesting optimized synthetic routes compared to the target compound (yield data unavailable) .

Biological Activity: The target compound and its K36 analog demonstrate SARS-CoV-2 Mpro inhibition via Cbz-mediated interactions with the protease active site . In contrast, sulfonamide-containing analogs (e.g., 3e) exhibit antitrypanosomal activity, highlighting the role of substituents in target specificity .

Spectroscopic and Physicochemical Properties

Infrared (FTIR) Data Comparison:
Compound NH Stretch (cm⁻¹) C=O Stretch (cm⁻¹) SO₂/SO₃ Stretch (cm⁻¹) Reference
Target Compound ~3280 ~1710 -
3-Methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid (3e) 3280 1710 1185, 1161
K36 Analog - 1710 1334 (SO₃)
  • The absence of sulfonyl/sulfonic peaks in the target compound simplifies its IR profile compared to 3e and K36 .

Pharmacological and Biochemical Insights

Protease Inhibition :

  • The Cbz group in the target compound mimics natural peptide substrates, enabling competitive binding to SARS-CoV-2 Mpro (Kd = 115–141 nM for analogs) .
  • Modifications like the addition of a sulfonic acid group (as in K36) enhance binding affinity but may reduce oral bioavailability .

Caspase Inhibition: Derivatives such as benzyl 2-[[2-[[4-methyl-2-(Cbz-amino)pentanoyl]amino]acetyl]amino]acetate () are precursors to caspase inhibitors, leveraging the carboxamide for enzyme interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid
Reactant of Route 2
4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid

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